![molecular formula C26H22N2O3S B2969605 4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-59-7](/img/structure/B2969605.png)
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzoyl group (C6H5C=O) and an amide group (NH2). Benzamides are commonly used in the synthesis of various organic compounds and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acids and amines under certain conditions . This process is known as direct condensation .Applications De Recherche Scientifique
Antimicrobial and Antibiofilm Actions
Compounds with the thiazole moiety have been studied for their potential in developing novel antimicrobial agents. They show promise against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
Thiazole derivatives are also being evaluated for their antioxidant properties. This is crucial in the pharmaceutical industry as oxidative stress is a factor in many diseases .
Anticancer and Cytotoxic Effects
Research has indicated that thiazole compounds can exhibit significant anticancer and cytotoxic activities. They have been tested against various human tumor cell lines, showing potent effects which could lead to new cancer therapies .
Agricultural Applications
In agriculture, thiazole derivatives are explored for their use as fungicides and biocides. Their potential to protect crops from various fungal pathogens is of particular interest .
Biotechnological Relevance
The biotechnological sector benefits from thiazole compounds in the design of new drugs and biochemical tools. Their diverse biological activities make them suitable candidates for drug development .
Material Science
In material science, thiazole-based compounds are used in the synthesis of novel materials with potential applications in various industries, including the development of new types of polymers and coatings .
Environmental Science
Thiazole derivatives are being studied for their role in environmental science, particularly in the development of environmentally friendly pesticides and herbicides that could reduce the ecological footprint of agricultural practices .
Pharmaceutical Industry
The pharmaceutical industry utilizes benzamide derivatives in the synthesis of therapeutic agents. They are key components in drugs used for treating a wide range of conditions, from pain and inflammation to hypertension and cancer .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-2-16-31-22-14-12-18(13-15-22)23-17-32-26(27-23)28-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-15,17H,2,16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAFLZHESRMYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)
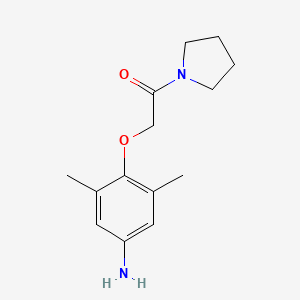
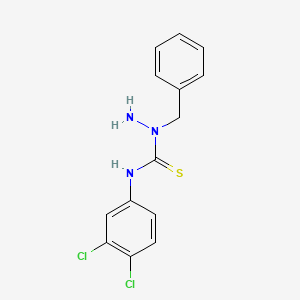
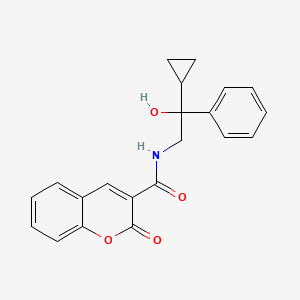
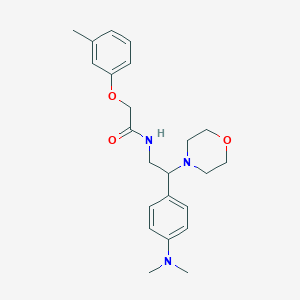
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
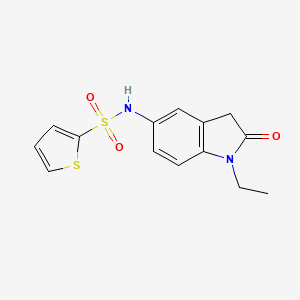
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
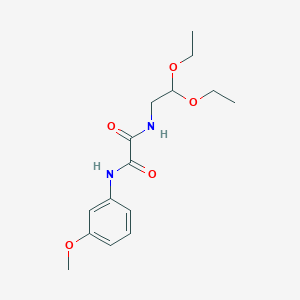
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)